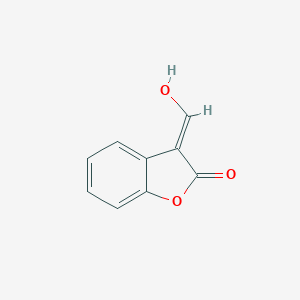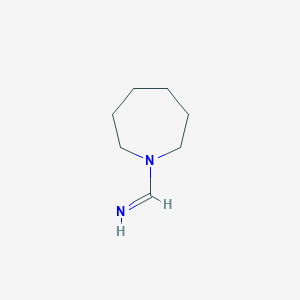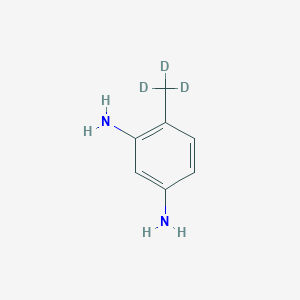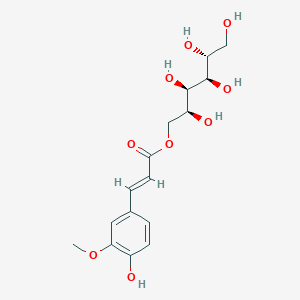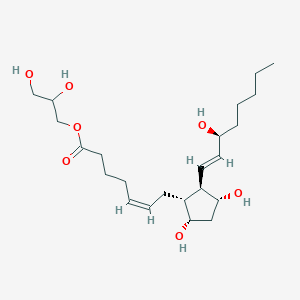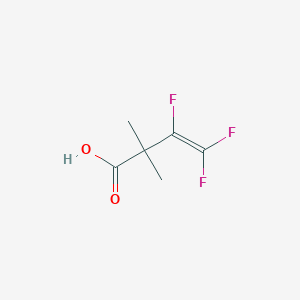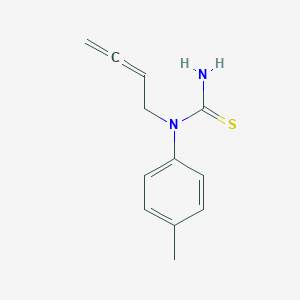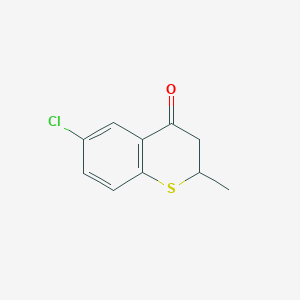
8-表前列腺素 F2α
描述
8-iso-Prostaglandin F2α (also known as 8-epi-PGF2α, 8-isoprostane, or 15-isoprostane F2t) is an isoprostane that has been shown to be useful for the assessment of oxidative stress in vivo . It is produced by the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids .
Synthesis Analysis
The synthesis of 8-epi-PGF2α has been studied in human umbilical artery endothelial cells. The cells were grown on microcarrier beads and exposed to sequential periods of normoxia, hypoxia, and reoxygenation. The production of 8-epi-PGF2α decreased by greater than 90% during hypoxia .Molecular Structure Analysis
The molecular structure of 8-epi-PGF2α is C20H34O5 . It is present in human plasma in two distinct forms - esterified in phospholipids and as the free acid .Chemical Reactions Analysis
The measurement of F2-isoprostanes (F2-iPs), including 8-epi-PGF2α, is used as a measure of lipid peroxidation . The synthesis of prostanoids and isoprostanes, including 8-epi-PGF2α, was studied under conditions favoring radical formation .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-epi-PGF2α are typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is used for the measurement of urinary 8-epi-PGF2α, a biomarker of lipid peroxidation .科学研究应用
Oxidative Stress Marker
8-iso-PGF2α serves as a reliable biomarker for lipid peroxidation and oxidative stress. It reflects the extent of oxidative damage to cell membranes and tissues. Researchers often measure its levels in biological samples to assess oxidative stress in various conditions .
Preeclampsia
In the context of preeclampsia (PE), a hypertensive disorder during pregnancy, 8-iso-PGF2α has been investigated. Studies have shown elevated levels of 8-iso-PGF2α in PE patients compared to healthy pregnant individuals. Additionally, correlations exist between 8-iso-PGF2α levels and systolic blood pressure (SBP) as well as inflammatory mediators like tumor necrosis factor-alpha (TNF-α) .
Lung Cancer Risk
As an established biomarker, 8-iso-PGF2α is associated with lipid peroxidation. Researchers have used enzyme-linked immunosorbent assay (ELISA) techniques to quantify plasma 8-iso-PGF2α levels. Its measurement aids in assessing oxidative stress and evaluating lung cancer risk .
Female Reproductive Function
The prostaglandin F2α receptor (FP) plays a role in female reproductive processes such as luteolysis and parturition. 8-iso-PGF2α has been implicated in blood pressure regulation and inflammation-related disorders, expanding its relevance beyond reproduction .
Cardiovascular Diseases
Studies have associated 8-iso-PGF2α with cardiovascular diseases. It has been linked to atherosclerosis, hypertension, stroke, and heart failure. Oxidative stress and inflammation play critical roles in these conditions, and 8-iso-PGF2α serves as a marker for their assessment .
Normal Biological Processes
Interestingly, near the end of pregnancy, higher levels of isoprostanes (including 8-iso-PGF2α) indicate the importance of free radicals and oxidation products catalyzed by cyclooxygenase in normal biological processes .
作用机制
Target of Action
The primary target of 8-Epi-Prostaglandin F2alpha (8-epi-PGF2α) is the Prostaglandin F2α receptor (FP) . This receptor is a part of the G protein-coupled receptors (GPCRs) family and is involved in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . The FP receptor is required for female reproductive function such as luteolysis and parturition .
Mode of Action
8-epi-PGF2α acts by binding to the FP receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . The action of 8-epi-PGF2α is dependent on the number of receptors on the corpus luteum membrane .
Biochemical Pathways
The synthesis of 8-epi-PGF2α is mediated by Prostaglandin H2 synthase (PGHS) . This enzyme, also known as cyclooxygenase (COX), is responsible for the conversion of arachidonic acid to prostaglandins . The reactive oxygen species responsible for 8-epi-PGF2α synthesis during reoxygenation is hydrogen peroxide .
Pharmacokinetics
It’s known that the production of 8-epi-pgf2α decreases by greater than 90% during hypoxia and increases linearly for 90 minutes upon reoxygenation, reaching nearly 3 times normoxic levels .
Result of Action
8-epi-PGF2α promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat . It has also been found in significantly increased amounts in patients with endometriosis, thus being a potential causative link in endometriosis-associated oxidative stress .
Action Environment
The action of 8-epi-PGF2α can be influenced by environmental factors such as oxygen levels. For instance, during reoxygenation following hypoxia, the production of 8-epi-PGF2α increases . Furthermore, exogenous hydrogen peroxide can stimulate 8-epi-PGF2α production by normoxic cells .
属性
IUPAC Name |
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-NAPLMKITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959353 | |
| Record name | 8-iso-Prostaglandin F2 alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Isoprostaglandin F2a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
8-Epi-prostaglandin F2alpha | |
CAS RN |
27415-26-5 | |
| Record name | 8-Isoprostaglandin F2α | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27415-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-epi-Prostaglandin F2alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-iso-Prostaglandin F2 alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-ISOPROSTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W83YE66SBY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Isoprostaglandin F2a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




